molecular formula C15H18F3NO3Si B3264713 Carbamic acid, N-[2-(trifluoromethoxy)-6-[2-(trimethylsilyl)ethynyl]phenyl]-, ethyl ester CAS No. 396075-92-6

Carbamic acid, N-[2-(trifluoromethoxy)-6-[2-(trimethylsilyl)ethynyl]phenyl]-, ethyl ester

Cat. No.: B3264713
CAS No.: 396075-92-6
M. Wt: 345.39 g/mol
InChI Key: HAJLRPUGEPNYCB-UHFFFAOYSA-N
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Description

Carbamic acid, N-[2-(trifluoromethoxy)-6-[2-(trimethylsilyl)ethynyl]phenyl]-, ethyl ester is a chemical compound with the molecular formula C15H18F3NO3Si . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of this compound includes a carbamic acid group attached to a phenyl ring, which is further substituted with trifluoromethoxy and trimethylsilyl ethynyl groups . The exact structural details are not provided in the sources retrieved.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 345.393 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the sources retrieved.

Properties

IUPAC Name

ethyl N-[2-(trifluoromethoxy)-6-(2-trimethylsilylethynyl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO3Si/c1-5-21-14(20)19-13-11(9-10-23(2,3)4)7-6-8-12(13)22-15(16,17)18/h6-8H,5H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAJLRPUGEPNYCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(C=CC=C1OC(F)(F)F)C#C[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001142794
Record name Ethyl N-[2-(trifluoromethoxy)-6-[2-(trimethylsilyl)ethynyl]phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001142794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

396075-92-6
Record name Ethyl N-[2-(trifluoromethoxy)-6-[2-(trimethylsilyl)ethynyl]phenyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=396075-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl N-[2-(trifluoromethoxy)-6-[2-(trimethylsilyl)ethynyl]phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001142794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Bis(triphenylphosphine)palladium(II) dichloride (1.1 g, 1.6 mmol) and copper(I) iodide (0.3 g, 1.6 mmol) were added to triethylamine (600 mL) and heated with stirring for 20 min. The mixture was cooled to room temperature and (2-iodo-6-trifluoromethoxy-phenyl)-carbamic acid ethyl ester (60.2 g, 160 mmol) was added. After stirring for 30 min at room temperature trimethylsilylacetylene (21.1 g, 152 mmol) was added and the mixture was stirred for another 2 h at room temperature. Triethylamine was removed in vacuo and the residue was partitioned between water and diethyl ether. The organic phases were washed with 1N HCl, brine, pooled and dried with MgSO4. Evaporation of the solvent yielded 57 g of brownish solid, which was purified by chromatography on silica gel with hexane/ethyl acetate (9:1). This yielded the title compound, (52.8 g, 95%) as a beige amorphous solid. (EI-MS: m/e=345.0 (M+))
Quantity
60.2 g
Type
reactant
Reaction Step One
Quantity
21.1 g
Type
reactant
Reaction Step Two
Quantity
1.1 g
Type
catalyst
Reaction Step Three
Name
copper(I) iodide
Quantity
0.3 g
Type
catalyst
Reaction Step Three
Quantity
600 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Carbamic acid, N-[2-(trifluoromethoxy)-6-[2-(trimethylsilyl)ethynyl]phenyl]-, ethyl ester
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Carbamic acid, N-[2-(trifluoromethoxy)-6-[2-(trimethylsilyl)ethynyl]phenyl]-, ethyl ester
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Carbamic acid, N-[2-(trifluoromethoxy)-6-[2-(trimethylsilyl)ethynyl]phenyl]-, ethyl ester

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